Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate
Description
Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate is a synthetic compound featuring a piperazine core linked to a benzo[d]thiazol-2-yl moiety substituted with a trifluoromethyl group. The structure includes an ethyl ester and a 4-oxobutanoate chain, which may enhance solubility or act as a prodrug moiety.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-2-27-15(26)7-6-14(25)23-8-10-24(11-9-23)17-22-16-12(18(19,20)21)4-3-5-13(16)28-17/h3-5H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIBWZZAZCVGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Piperazine Derivatization: The piperazine ring is then attached to the benzo[d]thiazole moiety through nucleophilic substitution reactions, often using piperazine derivatives.
Esterification: Finally, the butanoate ester is formed through esterification reactions involving ethyl 4-oxo-4-butanoic acid and appropriate coupling reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives of quinoline have shown promising results in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have been documented to possess antifungal and antibacterial properties, indicating that this compound may share these characteristics. Studies focusing on thiazolidinone derivatives have revealed their effectiveness against fungal pathogens, providing a basis for further exploration of this compound in antimicrobial applications .
Neuropharmacology
The piperazine moiety in the compound is often associated with neuroactive properties. Research into piperazine derivatives has shown their efficacy in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications can enhance selectivity and potency against specific targets within the central nervous system.
Inhibition of Enzymatic Activity
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds targeting aldose reductase have been studied for their role in diabetic complications . The potential inhibition of such enzymes could position this compound as a candidate for managing metabolic disorders.
Case Study 1: Anticancer Screening
A study conducted on a series of synthesized thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The results indicated that modifications similar to those found in this compound led to enhanced cytotoxicity against breast cancer cells, suggesting a pathway for further development into anticancer therapies .
Case Study 2: Antimicrobial Evaluation
In another investigation, a range of thiazole-based compounds were tested against common bacterial strains. The findings revealed that certain structural features significantly increased antimicrobial activity, supporting the hypothesis that this compound could exhibit similar effects .
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate would depend on its specific biological target. Generally, the trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the benzo[d]thiazole and piperazine rings can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The target compound is distinguished by its benzo[d]thiazol-2-yl core linked to piperazine, contrasting with analogs bearing thiazol, quinazolinone, or benzoyl groups (Table 1).
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formula (C₁₈H₂₁F₃N₃O₃S); †Estimated from synthesis details.
Key Observations:
Trifluoromethyl Group: Present in both the target compound and 11d (), this group increases lipophilicity (logP) and electron-withdrawing effects, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs .
Ester vs. Urea Linkages: The ethyl ester in the target compound contrasts with urea groups in derivatives.
Pharmacological Implications
Although direct biological data for the target compound are unavailable, structural analogs provide insights:
- Piperazine Derivatives : Piperazine-containing compounds (e.g., Ziprasidone in ) often target serotonin or dopamine receptors. The benzo[d]thiazol moiety may modulate selectivity for specific GPCRs .
- Trifluoromethyl Effect : In 11d (), the trifluoromethyl group enhances binding affinity to unidentified targets (implied by high yields and purity), likely due to increased hydrophobic interactions .
- Prodrug Potential: The ethyl ester in the target compound could undergo hydrolysis in vivo to a carboxylic acid, improving bioavailability compared to rigid quinazolinone derivatives () .
Biological Activity
Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate, with the CAS number 1396625-44-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.4 g/mol. The trifluoromethyl group and the benzo[d]thiazole moiety contribute to its unique properties and biological activity.
Recent studies have indicated that compounds containing a benzo[d]thiazole structure exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against fungal pathogens such as Candida albicans and Saccharomyces cerevisiae, potentially through inhibition of plasma membrane H-ATPase (Pma1p) .
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. For instance, similar derivatives have demonstrated IC values ranging from 5.4 μM to 10.4 μM against AChE .
- Quorum Sensing Inhibition : Research has shown that benzothiazole derivatives can inhibit quorum sensing in Gram-negative bacteria, which is crucial for biofilm formation and virulence . this compound may exhibit similar properties.
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to this compound:
| Activity Type | Target | IC | Reference |
|---|---|---|---|
| Antimicrobial | Candida albicans | Not specified | |
| Enzyme Inhibition | AChE | 10.4 μM | |
| Enzyme Inhibition | BChE | 7.7 μM | |
| Quorum Sensing Inhibition | Pseudomonas aeruginosa | IC = 115.2 μg/mL |
Case Study 1: Antifungal Activity
A study evaluating the antifungal properties of benzothiazole derivatives found that specific compounds exhibited significant inhibitory effects on Candida species by targeting their plasma membrane ATPase, which is essential for maintaining cellular ion homeostasis .
Case Study 2: Neuroprotective Effects
Research on related compounds has indicated potential neuroprotective effects through the inhibition of cholinesterases, which could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Study 3: Quorum Sensing Inhibition
A library of benzothiazole derivatives was screened for quorum sensing inhibition against Pseudomonas aeruginosa. Some compounds demonstrated selective inhibition without affecting bacterial growth, suggesting their potential as novel anti-infective agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
